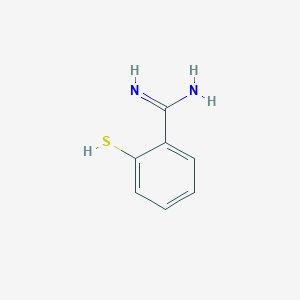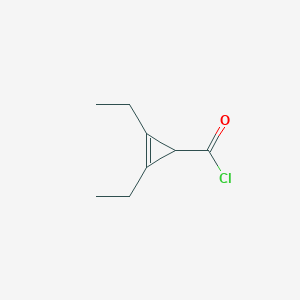
2,3-Diethylcycloprop-2-ene-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diethylcycloprop-2-ene-1-carbonyl chloride is an organic compound characterized by a cyclopropene ring substituted with two ethyl groups and a carbonyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylcycloprop-2-ene-1-carbonyl chloride typically involves the formation of the cyclopropene ring followed by the introduction of the carbonyl chloride group. One common method for synthesizing cyclopropenes is through the reaction of alkenes with carbenes. For instance, the Simmons-Smith reaction can be employed to generate cyclopropanes, which can then be further functionalized to form cyclopropenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized catalysts and controlled reaction environments to facilitate the formation of the desired product.
化学反应分析
Types of Reactions
2,3-Diethylcycloprop-2-ene-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Addition Reactions: The cyclopropene ring can react with electrophiles, leading to ring-opening or addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Electrophilic Addition: Reagents such as halogens or acids can be used to facilitate addition reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield amides, esters, or thioesters, while addition reactions can lead to various substituted cyclopropanes or ring-opened products.
科学研究应用
2,3-Diethylcycloprop-2-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be utilized in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,3-Diethylcycloprop-2-ene-1-carbonyl chloride involves its reactive functional groups. The carbonyl chloride group can act as an electrophile, facilitating nucleophilic attack and subsequent reactions. The cyclopropene ring, due to its strained structure, is highly reactive and can participate in various addition and substitution reactions .
相似化合物的比较
Similar Compounds
Vinyl Chloride: A similar compound with a vinyl group instead of a cyclopropene ring.
Cyclopropyl Carbonyl Chloride: Similar structure but without the ethyl substitutions.
2,3-Dimethylcycloprop-2-ene-1-carbonyl Chloride: Similar structure with methyl groups instead of ethyl groups.
属性
CAS 编号 |
82555-54-2 |
|---|---|
分子式 |
C8H11ClO |
分子量 |
158.62 g/mol |
IUPAC 名称 |
2,3-diethylcycloprop-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-3-5-6(4-2)7(5)8(9)10/h7H,3-4H2,1-2H3 |
InChI 键 |
FHMQSHFGKVLZNU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C1C(=O)Cl)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14429698.png)
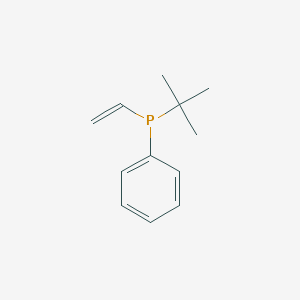

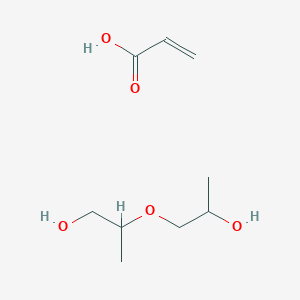
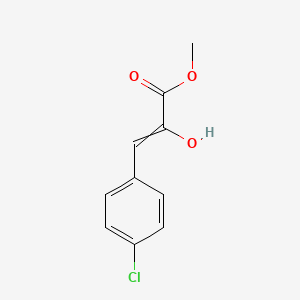
![2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate](/img/structure/B14429748.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL](/img/structure/B14429749.png)
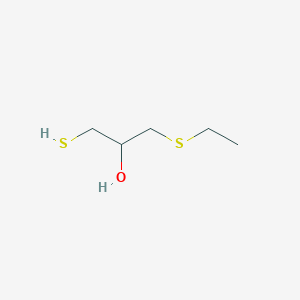
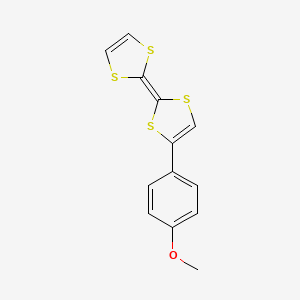
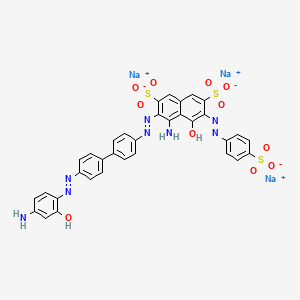
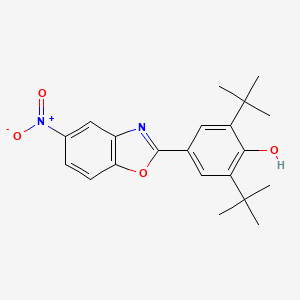
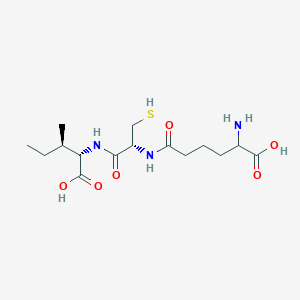
![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
